4-Tert-butoxybenzonitrile

説明

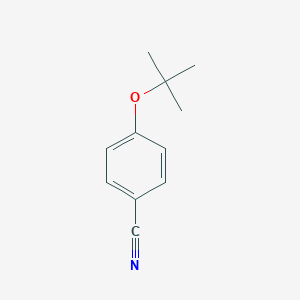

Structure

3D Structure

特性

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWYCCYGVDZFMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427413 | |

| Record name | 4-TERT-BUTOXYBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185259-36-3 | |

| Record name | 4-TERT-BUTOXYBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed reactions have become a cornerstone in modern organic synthesis due to their efficiency and functional group tolerance. The formation of the aryl ether linkage in 4-tert-butoxybenzonitrile is a prime example of the successful application of this technology.

Intermolecular Aryl Ether Synthesis Utilizing 4-Bromobenzonitrile (B114466)

A prominent method for synthesizing this compound involves the palladium-catalyzed intermolecular coupling of 4-bromobenzonitrile with a tert-butoxide source. google.comambeed.com This reaction falls under the broader class of Buchwald-Hartwig amination-type reactions, which have been adapted for C-O bond formation. sigmaaldrich.com The core of this process is the reaction between an aryl halide (4-bromobenzonitrile) and an alcohol or its corresponding alkoxide (tert-butoxide) in the presence of a palladium catalyst and a suitable ligand. google.comgoogle.com

The catalytic cycle is generally understood to initiate with the oxidative addition of the aryl bromide to a Pd(0) complex. google.commit.edu This is followed by the coordination of the tert-butoxide and subsequent reductive elimination to yield the desired this compound and regenerate the active Pd(0) catalyst. google.commit.edu The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for the success of these couplings, as they facilitate the key steps in the catalytic cycle. sigmaaldrich.com

Optimized Reaction Conditions and Yields in Palladium Catalysis

The efficiency and yield of the palladium-catalyzed synthesis of this compound are highly dependent on the specific reaction conditions. Key parameters that are often optimized include the choice of palladium precursor, the ligand, the base, the solvent, and the reaction temperature. researchgate.netmdpi.com

For instance, one documented procedure involves the use of sodium tert-butoxide (NaOtBu) as the alkoxide source, palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst precursor, and (R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP) as the ligand. google.comambeed.com In a specific example, the reaction of 4-bromobenzonitrile with NaOtBu using a Pd(OAc)₂/Tol-BINAP catalytic system afforded this compound in a 45% yield after purification. google.comambeed.com

The selection of the base is critical, with strong, non-nucleophilic bases like sodium tert-butoxide often being employed to deprotonate the alcohol and generate the active nucleophile. google.com The solvent also plays a significant role, with anhydrous, aprotic solvents like toluene (B28343) or dioxane being common choices to ensure the stability of the catalyst and reactants. mdpi.commdpi.com Temperature control is also important to balance the reaction rate and minimize potential side reactions. researchgate.net

| Parameter | Condition | Yield | Reference |

| Aryl Halide | 4-Bromobenzonitrile | 45% | google.comambeed.com |

| Alkoxide | Sodium tert-butoxide | 45% | google.comambeed.com |

| Palladium Catalyst | Pd(OAc)₂ | 45% | google.comambeed.com |

| Ligand | (R)-(+)-Tol-BINAP | 45% | google.comambeed.com |

Alternative Synthetic Routes

While palladium-catalyzed etherification is a powerful tool, other synthetic strategies are also employed for the preparation of aromatic nitriles like this compound.

Cyanation Reactions for Aromatic Nitriles

Palladium-catalyzed cyanation of aryl halides or pseudohalides represents a direct and efficient method for the synthesis of benzonitriles. nih.gov This approach involves the coupling of an aryl electrophile with a cyanide source, such as potassium cyanide or zinc cyanide, in the presence of a palladium catalyst. This methodology has become a popular choice for preparing a wide range of substituted aromatic nitriles. nih.gov While not a direct synthesis of this compound from a non-nitrile precursor, it is a key strategy for introducing the nitrile functionality onto an existing aryl-tert-butyl ether scaffold.

Precursor-Based Syntheses from Phenolic Compounds

An alternative approach begins with a phenolic precursor, such as 4-hydroxybenzonitrile. The tert-butyl group can be introduced via a Williamson ether synthesis. This classic method involves the deprotonation of the phenol (B47542) with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a tert-butyl electrophile, such as tert-butyl bromide or tert-butyl chloride. However, the direct SN2 reaction on a tertiary substrate is often inefficient due to steric hindrance and competing elimination reactions.

A more viable modern approach involves the palladium-catalyzed coupling of a phenolic precursor with a tert-butyl source, mirroring the strategies discussed in Section 2.1 but with the roles of the nucleophile and electrophile reversed.

Scalability and Industrial Relevance of Synthetic Processes

The scalability and industrial relevance of a synthetic process are critical considerations for commercial production. Palladium-catalyzed reactions, despite the cost of the metal, are often favored in the pharmaceutical and fine chemical industries due to their high efficiency, selectivity, and functional group tolerance, which can lead to shorter synthetic routes and less waste. sigmaaldrich.combath.ac.uk

For the synthesis of this compound, palladium-catalyzed coupling of 4-bromobenzonitrile offers a direct and modular route. The development of highly active catalysts with high turnover numbers is a key area of research to improve the economic viability of these processes on an industrial scale. google.com Supported palladium nanoparticle catalysts are also being explored for their potential in scalable reactions and ease of recovery and reuse. nih.govfrontiersin.org

Reaction Pathways, Mechanisms, and Reactivity Studies

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic Aromatic Substitution (SNAr) is a critical class of reactions for modifying aromatic rings. Unlike nucleophilic substitution on aliphatic compounds (SN1/SN2), SNAr reactions require specific conditions, namely the presence of a good leaving group and strong electron-withdrawing groups to activate the ring. wikipedia.orgchemistry.coach

The reactivity of an aromatic ring toward nucleophilic attack is significantly enhanced by the presence of potent electron-withdrawing groups (EWGs). masterorganicchemistry.com The nitrile (-CN) group is a strong EWG, which deactivates the benzene (B151609) ring for electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. chemistry.coach This activation occurs because the nitrile group can delocalize the negative charge of the intermediate formed during the reaction, known as a Meisenheimer complex. wikipedia.org

The generally accepted mechanism for NAS is a two-step addition-elimination process (the SNAr mechanism). wikipedia.orgpressbooks.pub

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate called a Meisenheimer or σ-complex. wikipedia.orgpressbooks.pub The aromaticity of the ring is temporarily lost during this stage. The stability of this complex is crucial, and it is significantly enhanced by the presence of electron-withdrawing groups at the ortho and/or para positions. masterorganicchemistry.com

Elimination of the Leaving Group: In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored. pressbooks.pub

For a hypothetical NAS reaction on a derivative of 4-tert-butoxybenzonitrile (e.g., 4-tert-butoxy-1-chlorobenzene), the nitrile group at the para position would effectively stabilize the Meisenheimer complex through the resonance structure shown below. The electron-donating nature of the tert-butoxy (B1229062) group would, however, destabilize this anionic intermediate, making the reaction less favorable than in cases with only electron-withdrawing substituents.

Reduction Reactions of the Nitrile Moiety

The nitrile group of this compound is readily susceptible to reduction, providing a valuable pathway to primary amines, which are important synthetic intermediates.

The conversion of the nitrile group to a primary amine (-CH₂NH₂) is a fundamental transformation. A common and effective method for this reduction is the use of strong hydride reagents, such as lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by workup with water to yield the primary amine.

Several studies have documented the successful reduction of this compound to 4-tert-butoxybenzylamine using LiAlH₄ in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction typically proceeds with high yield after refluxing for a period, followed by careful quenching.

| Reagent | Solvent | Conditions | Product | Yield |

| LiAlH₄ | Diethyl Ether | Reflux, then quench with H₂O | 4-tert-butoxybenzylamine | Not specified |

| LiAlH₄ | THF | 0°C to reflux | 4-tert-butoxybenzylamine | 47.2% |

This table is based on data from available research findings.

While powerful reagents like LiAlH₄ are effective, they are generally unselective and will reduce other functional groups such as esters, carboxylic acids, and ketones. In molecules with multiple functional groups, selective reduction methods are required. A variety of modern reagents and catalytic systems have been developed for the chemoselective reduction of nitriles.

Borane Complexes: Reagents like borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS) are commonly used for the selective reduction of nitriles.

Diisopropylaminoborane (B2863991): The use of diisopropylaminoborane (BH₂N(iPr)₂) with a catalytic amount of lithium borohydride (B1222165) (LiBH₄) has been shown to reduce a wide array of aromatic and aliphatic nitriles to primary amines in excellent yields. This system can tolerate the presence of unconjugated alkenes and alkynes.

Catalytic Hydrogenation: Nitriles can be reduced to primary amines using molecular hydrogen (H₂) in the presence of transition metal catalysts. Catalysts based on ruthenium, such as those using (cycloocta-1,5-diene)bis(η³-2-methylallyl)ruthenium(II) with phosphine (B1218219) ligands, have demonstrated high activity and selectivity for the hydrogenation of various nitriles.

These methods offer milder conditions and greater functional group tolerance compared to traditional strong hydride reagents.

Other Chemical Transformations Involving Aromatic Ring or Tert-Butoxy Group

Beyond the reactivity of the nitrile group, the tert-butoxy group and the aromatic ring itself can participate in distinct chemical transformations.

Acid-Catalyzed Cleavage of the Tert-Butoxy Group

Aryl tert-butyl ethers are susceptible to cleavage under strong acidic conditions. pressbooks.publibretexts.org This reaction proceeds via a mechanism with SN1 or E1 character due to the ability to form a stable tertiary carbocation. youtube.comwikipedia.org Treatment of this compound with strong acids like trifluoroacetic acid, HBr, or HI results in the cleavage of the ether bond. pressbooks.pubyoutube.com The protonated ether oxygen facilitates the departure of the stable tert-butyl cation. This cation can then be trapped by a nucleophile (like Br⁻) to form a tert-butyl halide or undergo elimination to form isobutylene. The other product of this reaction is 4-hydroxybenzonitrile.

Reactivity of the Aromatic Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS). The outcome of such reactions is dictated by the competing directing effects of the two substituents.

The tert-butoxy group is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

The nitrile group is a deactivating, meta-directing group due to its strong electron-withdrawing nature. lkouniv.ac.in

In cases of competing directors, the more powerful activating group typically controls the position of substitution. Therefore, the tert-butoxy group will direct incoming electrophiles to the positions ortho to it (C2 and C6), which are also meta to the nitrile group. msu.edu Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to yield predominantly the 2-substituted product, although the steric bulk of the tert-butoxy group may hinder attack at these ortho sites to some degree. msu.edu

Reactivity of the Tert-Butyl Group

The tert-butyl group itself is generally unreactive. It is notably resistant to oxidation by common strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) because it lacks a benzylic hydrogen atom. pressbooks.publibretexts.orglibretexts.org This inertness makes it a stable protecting group in many synthetic contexts. However, under specific and harsh conditions, it can be transformed. A patented process describes the oxidation of aromatic tert-butyl groups to the corresponding carboxylic acids using nitrogen dioxide (NO₂) gas at elevated temperatures (above 160°C). google.com

Electrophilic Aromatic Substitution Potential

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. uomustansiriyah.edu.iqlecturio.com The outcome of such reactions on a substituted benzene ring is determined by the electronic influence of the existing substituents. lkouniv.ac.in

In this compound, the substituents present a competitive scenario. The tert-butoxy group is an ortho, para-director, meaning it activates these positions for electrophilic attack. Conversely, the cyano group is a meta-director, deactivating the entire ring but particularly the ortho and para positions relative to itself. lkouniv.ac.in

The directing effects on the ring are as follows:

C2 and C6 (ortho to -OC(CH₃)₃, meta to -CN): Activated by the tert-butoxy group and deactivated by the cyano group.

C3 and C5 (meta to -OC(CH₃)₃, ortho to -CN): Deactivated by the tert-butoxy group's inductive effect and strongly deactivated by the cyano group.

Functional Group Interconversions and Chemoselectivity

Functional group interconversion involves the transformation of one functional group into another, a cornerstone of synthetic organic chemistry. imperial.ac.uk For this compound, key transformations target the nitrile and tert-butoxy moieties. Chemoselectivity—the preferential reaction of one functional group over another—is a critical consideration in these processes. youtube.com

Interconversions of the Nitrile Group: The nitrile group can undergo several useful transformations, most notably reduction and hydrolysis.

Reduction to Amines: The nitrile can be reduced to a primary amine, (4-tert-butoxyphenyl)methanamine. This is a valuable transformation as arylmethylamines are important building blocks. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in dry ether are effective for this purpose. compoundchem.com Alternatively, catalytic hydrogenation (e.g., using H₂ with a Raney Nickel or Palladium on carbon catalyst) can achieve this conversion. google.comvanderbilt.edu

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 4-tert-butoxybenzoic acid. This reaction typically requires heating.

Interconversions of the tert-Butoxy Group: The tert-butoxy group is an ether linkage that can be cleaved to reveal a phenol (B47542).

Ether Cleavage: Acid-catalyzed cleavage, for example with strong acids like HBr or HI, can convert the tert-butoxy group into a hydroxyl group, yielding 4-hydroxybenzonitrile. This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack and the loss of a stable tert-butyl carbocation.

Chemoselectivity in Transformations: Achieving selectivity requires careful choice of reagents and conditions. For instance, reducing the nitrile without cleaving the ether is feasible with many standard nitrile-reducing agents. Conversely, cleaving the ether without affecting the nitrile can be achieved under strong acid conditions that don't typically hydrolyze the nitrile at moderate temperatures.

| Target Transformation | Reagent(s) | Product | Ref. |

|---|---|---|---|

| Nitrile Reduction | LiAlH₄ in dry ether or H₂/Raney Ni | (4-tert-butoxyphenyl)methanamine | compoundchem.comgoogle.com |

| Nitrile Hydrolysis | H₃O⁺ or OH⁻, heat | 4-tert-butoxybenzoic acid | |

| Ether Cleavage | HBr or HI, heat | 4-hydroxybenzonitrile |

Reaction Kinetics and Thermodynamic Considerations in Chemical Transformations

Reaction Kinetics: The rate of a chemical reaction is influenced by factors such as temperature, concentration, and the intrinsic reactivity of the species involved.

Electrophilic Aromatic Substitution: The rate of EAS on this compound is expected to be significantly slower than on anisole (B1667542) due to the deactivating effect of the meta-directing nitrile group. lkouniv.ac.in However, it would be faster than the reaction on nitrobenzene, as the alkoxy group is a strong activator.

Nitrile Reduction: The kinetics of nitrile reduction can vary widely depending on the chosen method. Catalytic hydrogenation rates are sensitive to catalyst type, loading, pressure, and temperature. Reductions with metal hydrides like LiAlH₄ are typically fast, even at low temperatures.

Nitrile to Amine Reduction: The reduction of a nitrile to an amine is a thermodynamically favorable (exothermic) process due to the replacement of a C≡N triple bond and two H-H bonds with three C-H bonds and two N-H bonds, resulting in a net release of energy.

Ether Cleavage: The cleavage of the t-butyl ether is also generally thermodynamically favorable, particularly when a stable carbocation like the tert-butyl cation can be formed as a leaving group.

| Transformation | Key Kinetic Factors | General Thermodynamic Profile |

|---|---|---|

| Electrophilic Aromatic Substitution | Rate is decreased by the deactivating -CN group but increased by the activating -OC(CH₃)₃ group. | Generally exothermic, driven by the restoration of aromaticity. youtube.com |

| Nitrile Reduction (e.g., with H₂) | Dependent on catalyst activity, hydrogen pressure, and temperature. | Exothermic due to the high stability of the C-H and N-H bonds formed. |

| Ether Cleavage (with HBr) | Rate depends on acid concentration and temperature. | Favorable due to the formation of a stable tert-butyl carbocation intermediate. |

Post-Transition State Reaction Pathway Bifurcations

A more profound level of mechanistic understanding involves phenomena that go beyond simple transition state theory. One such concept is the post-transition state bifurcation (PTSB). A PTSB occurs when a single transition state leads to two or more different products or intermediates. ucdavis.edunih.gov In such cases, the product ratio is not determined by the relative energies of different transition states, but by the dynamics of the chemical system as it moves across the potential energy surface after passing the single transition state. nih.gov

This phenomenon arises when sequential transition states on a reaction pathway merge, eliminating any intermediate energy minimum between them. nih.gov Such bifurcations have been identified and studied, often through computational chemistry, in a variety of organic reactions, including rearrangements and cycloadditions. nih.govrsc.org

While specific studies detailing post-transition state bifurcations in reactions of this compound are not documented in the reviewed literature, the potential for such complex pathways exists. For example, in certain complex electrophilic substitution or rearrangement reactions, a single initial adduct could potentially evolve along different dynamic pathways to yield regioisomeric products. The presence of a polar solvent like benzonitrile (B105546) has been noted to influence reaction mechanisms, potentially shifting them into regimes where dynamic effects become more prominent. acs.org The study of PTSBs represents an advanced frontier in understanding chemical reactivity, and its application to substituted benzonitriles could unveil new strategies for controlling reaction selectivity. ucdavis.edu

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. jchps.comorganicchemistrydata.org

Proton NMR (1H NMR) Applications

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. mnstate.edu In 4-tert-butoxybenzonitrile, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons and the tert-butyl group protons. The aromatic protons typically appear as two doublets in the aromatic region of the spectrum, a result of their distinct chemical environments and coupling with adjacent protons. rsc.org The tert-butyl group gives rise to a singlet in the aliphatic region, as its nine protons are chemically equivalent and have no adjacent protons to couple with.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Multiplicity | Integration |

| Aromatic Protons | ~7.57 | Doublet | 2H |

| Aromatic Protons | ~6.93 | Doublet | 2H |

| Tert-butyl Protons | ~1.35 | Singlet | 9H |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. utsouthwestern.edupitt.edusigmaaldrich.comcarlroth.comresearchgate.net

Carbon-13 NMR (¹³C NMR) and Other Nuclei

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. hw.ac.uklibretexts.org Since the natural abundance of ¹³C is low (about 1.1%), obtaining a spectrum can be more time-consuming than for ¹H NMR. hw.ac.uk In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. This includes the quaternary carbons of the tert-butyl group and the aromatic ring, the methine carbons of the aromatic ring, and the nitrile carbon. chemguide.co.uk The chemical shifts of these carbons provide valuable information for structural assignment. libretexts.org

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Carbon Type | Approximate Chemical Shift (δ) in ppm |

| Nitrile Carbon (C≡N) | ~119 |

| Quaternary Aromatic Carbon (C-O) | ~158 |

| Aromatic CH Carbons | ~134, ~115 |

| Quaternary Aromatic Carbon (C-CN) | ~105 |

| Quaternary Carbon (tert-butyl) | ~79 |

| Methyl Carbons (tert-butyl) | ~29 |

Note: Chemical shifts are approximate and can vary based on experimental conditions. hw.ac.uk

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. vscht.cznih.gov

Vibrational Mode Analysis

The vibrational spectrum of this compound is characterized by several key absorption bands. nih.govmdpi.com The most prominent feature in the IR spectrum is the strong, sharp absorption band corresponding to the C≡N (nitrile) stretching vibration, which typically appears in the range of 2220-2240 cm⁻¹. spectroscopyonline.com The presence of the tert-butyl group is indicated by C-H stretching vibrations around 2960 cm⁻¹. The aromatic ring exhibits characteristic C-H and C=C stretching vibrations. vscht.czsemanticscholar.org

Applications in Structural Elucidation

Both IR and Raman spectroscopy are powerful tools for confirming the presence of key functional groups and thus aiding in structural elucidation. jchps.comresearchgate.netrenishaw.com The distinct nitrile peak in the IR spectrum is a clear indicator of this functional group. spectroscopyonline.comnist.gov Raman spectroscopy can provide complementary information, particularly for non-polar bonds that may be weak in the IR spectrum. renishaw.comspectroscopyonline.commdpi.com For instance, the C-C stretching vibrations of the aromatic ring can often be clearly observed in the Raman spectrum. americanpharmaceuticalreview.com

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretching | 2220 - 2240 | Strong, Sharp |

| Tert-butyl (C-H) | Stretching | ~2960 | Medium to Strong |

| Aromatic (C=C) | Stretching | 1600 - 1450 | Medium to Weak |

| Ether (C-O) | Stretching | 1250 - 1050 | Strong |

Note: Frequencies are approximate and can be influenced by the physical state of the sample and other factors. docbrown.info

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. msu.edumiamioh.edu It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. core.ac.uklibretexts.org

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio corresponding to its molecular weight. A prominent fragmentation pathway for compounds containing a tert-butyl group is the loss of a tert-butyl cation or isobutylene, leading to a significant peak in the spectrum. doaj.org The fragmentation of the aromatic ring and the nitrile group would also produce characteristic fragment ions, providing further structural information. msu.edudoaj.org The analysis of these fragmentation patterns is crucial for confirming the identity and structure of this compound. core.ac.uk

X-ray Diffraction (XRD)

X-ray diffraction is a powerful non-destructive technique for probing the atomic and molecular arrangement within a crystalline solid. fzu.cz It provides detailed information on the crystal structure, phase, and other material properties.

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of a crystalline material at the atomic level. fzu.czuol.de By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, a detailed map of electron density can be generated. fzu.cz

For this compound, an SC-XRD analysis would yield precise data on:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal lattice. uhu-ciqso.es

Bond Lengths and Angles: The exact distances and angles between the atoms in the molecule, confirming the geometry of the tert-butyl group, the ether linkage, the benzene (B151609) ring, and the nitrile moiety. uhu-ciqso.es

Molecular Conformation: The spatial orientation of the tert-butoxy (B1229062) group relative to the plane of the benzonitrile (B105546) ring.

Intermolecular Interactions: The packing of molecules within the crystal, revealing non-covalent interactions like van der Waals forces or π-π stacking that stabilize the solid-state structure. fzu.cz

This technique provides unambiguous proof of the molecular structure in the solid state, complementing the structural information obtained from mass spectrometry and NMR in solution. uol.de

| Information Obtained from SC-XRD | Significance for this compound |

| 3D Atomic Coordinates | Provides the exact position of every atom in the crystal lattice. uol.de |

| Bond Lengths & Angles | Confirms the covalent structure and geometry. uhu-ciqso.es |

| Crystal System & Space Group | Defines the symmetry and periodic arrangement of molecules. ethz.ch |

| Molecular Packing | Elucidates how molecules arrange and interact in the solid state. fzu.cz |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used for the analysis of polycrystalline or powdered solid samples. mpg.de Instead of a single crystal, a large number of randomly oriented crystallites are irradiated, producing a characteristic diffraction pattern. mpg.de This pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase.

The primary applications of PXRD for this compound include:

Phase Identification: Comparing the experimental diffraction pattern to a database of known patterns to confirm the identity of the crystalline solid.

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

Polymorph Screening: Identifying different crystalline forms (polymorphs) of the compound, as each polymorph would have a distinct PXRD pattern.

PXRD is a rapid and essential tool for quality control in the production of crystalline materials. uni-giessen.deicmab.es

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule upon interaction with electromagnetic radiation. researchgate.net

UV-Vis spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions. scienceready.com.au In this compound, the benzonitrile moiety acts as the primary chromophore, the part of the molecule responsible for absorbing light. The absorption of UV light excites electrons from lower energy (ground) states to higher energy (excited) states. The resulting spectrum, a plot of absorbance versus wavelength, typically shows one or more absorption maxima (λmax). scienceready.com.au This spectrum can be used for quantitative analysis according to the Beer-Lambert law and to provide qualitative information about the electronic structure of the molecule. dergipark.org.tr

Fluorescence spectroscopy is a related technique that measures the emission of light from a substance that has absorbed light. core.ac.uk After a molecule is promoted to an excited state, it can relax back to the ground state by emitting a photon, a process known as fluorescence. core.ac.uk This emitted light is of a longer wavelength (lower energy) than the absorbed light. For a compound to be analyzed by this method, it must be fluorescent. Aromatic compounds like this compound have the potential to be fluorescent. A fluorescence spectrum provides information about the emission properties of the compound and is often used for highly sensitive quantitative measurements. nih.gov

Chromatographic Methods for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, chromatographic methods are vital for determining its purity and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile solids like this compound. nih.gov A solution of the compound is passed through a column packed with a solid adsorbent material (the stationary phase) by a liquid solvent (the mobile phase) at high pressure. Separation occurs based on the compound's relative affinity for the two phases. A UV detector is commonly used to monitor the column effluent, generating a chromatogram where the area of the peak corresponding to this compound is proportional to its concentration. A single, sharp peak is indicative of high purity.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful separation technique, though it is more suited for volatile and thermally stable compounds. researchgate.net For less volatile compounds, derivatization may be required to increase volatility. researchgate.net

High-speed counter-current chromatography is another advanced separation technique that utilizes a two-phase solvent system to separate compounds without a solid support matrix, which can be effective for isolating high-purity compounds from crude extracts. google.com

| Chromatographic Method | Principle | Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation in a liquid mobile phase passing over a solid stationary phase. nih.gov | Purity assessment, quantitative analysis. |

| Gas Chromatography (GC) | Separation in a gaseous mobile phase passing through a column. researchgate.net | Purity analysis, often requires derivatization for non-volatile compounds. |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support. google.com | Preparative separation and purification. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally sensitive organic compounds like this compound. jptcp.comjapsonline.com The method's high resolution and sensitivity make it ideal for analyzing complex mixtures and determining the purity of synthesized products. wjpmr.com

Principles of Separation: Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing moderately polar to non-polar compounds such as this compound. sigmaaldrich.comsepscience.com In RP-HPLC, the stationary phase is non-polar (e.g., silica (B1680970) modified with C8 or C18 alkyl chains), while the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. sepscience.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds, like this compound, interact more strongly with the non-polar stationary phase and thus have longer retention times compared to more polar impurities. The elution strength of the mobile phase is increased by raising the proportion of the organic solvent, which can be done isocratically (constant composition) or through a gradient elution (composition changes over time) to achieve optimal separation. chromatographyonline.com

Methodology and Findings: While specific, detailed HPLC methods for this compound are not extensively published, a robust method can be developed based on the analysis of structurally similar compounds like p-butoxybenzonitrile and other tert-butylated aromatic compounds. sielc.comsielc.com A typical RP-HPLC method would employ a C18 column and a mobile phase of acetonitrile and water. The use of a small amount of acid, such as formic or phosphoric acid, in the mobile phase can improve peak shape and reproducibility. sielc.com Detection is commonly performed using a UV detector, as the benzene ring in this compound absorbs UV light.

Below are projected parameters for a standard RP-HPLC method for the analysis of this compound.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Instrument | HPLC System with UV Detector | Standard for analyzing aromatic compounds. icm.edu.pl |

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for non-polar analytes. jptcp.com |

| Mobile Phase | Acetonitrile : Water (70:30, v/v) | Common mobile phase for reversed-phase separation of moderately non-polar compounds. sielc.com |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. icm.edu.pl |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temperature | 30 °C | Maintained to ensure reproducible retention times. |

| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance at this wavelength. |

| Expected Retention Time | ~5-7 minutes | Based on its hydrophobicity, it would elute after more polar impurities but before highly non-polar ones. |

This method would be suitable for assessing the purity of this compound, identifying potential synthesis by-products, and monitoring the progress of reactions where it is a reactant or product. Method development would involve optimizing the mobile phase composition to achieve the best resolution between the main compound peak and any impurity peaks. thermofisher.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and semi-volatile compounds that are thermally stable. thermofisher.com Given that this compound can be volatilized without decomposition, GC is an excellent method for its analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. thermofisher.comqiaosun.net

Principles of Separation: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte, carried by an inert gas (the mobile phase, e.g., helium or nitrogen), travels through the column containing a stationary phase. phenomenex.com The stationary phase is a microscopic layer of liquid or polymer on an inert solid support. Separation is based on the differential partitioning of compounds between the mobile and stationary phases. Compounds with a lower boiling point and less interaction with the stationary phase travel faster through the column and elute earlier. phenomenex.com The choice of the stationary phase is critical; for a moderately polar compound like this compound, a low to mid-polarity column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, is often suitable. nist.gov

Methodology and Findings: A GC analysis of this compound would involve injecting a solution of the compound (e.g., in dichloromethane (B109758) or ethyl acetate) into a heated injection port, which vaporizes the sample. The vapor is then swept onto the analytical column by the carrier gas. A temperature program is typically used, where the column temperature is gradually increased to facilitate the elution of compounds with different boiling points. mdpi.com A Flame Ionization Detector (FID), which is sensitive to most organic compounds, or a Mass Spectrometer (MS), which provides structural information for peak identification, can be used for detection. epa.govmdpi.com

The following table outlines a plausible set of conditions for the GC analysis of this compound.

Table 2: Illustrative GC Parameters for this compound Analysis

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Instrument | Gas Chromatograph with FID or MS detector | Standard for volatile organic compound analysis. amegroups.org |

| Column | DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, medium-polarity column suitable for a wide range of organic molecules. mdpi.com |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good efficiency. mdpi.com |

| Injection | Split (e.g., 50:1 ratio), 1 µL injection volume | Prevents column overloading and ensures sharp peaks. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min | Separates compounds based on boiling points; allows for elution of both volatile impurities and the main analyte. |

| Detector | FID at 280 °C or MS (scan range 50-400 m/z) | FID for quantification, MS for positive identification. thermofisher.comepa.gov |

| Expected Retention Time | ~10-12 minutes | Dependent on the exact temperature program and column characteristics. axialscientific.com |

Using these conditions, a chromatogram would be produced showing a distinct peak for this compound at its characteristic retention time. phenomenex.com If coupled with a mass spectrometer, the resulting mass spectrum for that peak would show a molecular ion and specific fragmentation pattern, confirming the identity of the compound. This technique is invaluable for detecting trace impurities that may not be resolved by other methods.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in solving the Schrödinger equation, are fundamental to understanding the electronic structure and energetic properties of molecules. openaccessjournals.com Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to predict molecular properties and reactivity. openaccessjournals.comnih.gov

The electronic structure of a molecule dictates its chemical behavior. mdpi.com Quantum chemical calculations can elucidate the distribution of electrons within 4-tert-butoxybenzonitrile, identifying regions of high or low electron density, which are crucial for predicting its reactivity and interaction with other molecules. For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's susceptibility to electrophilic or nucleophilic attack. researchgate.net

Theoretical calculations can also predict various molecular properties. While specific data for this compound is not extensively available in the provided search results, the general approach involves using methods like DFT to calculate properties such as bond lengths, bond angles, and dihedral angles. nih.govyoutube.com These calculated geometries can then be used to predict spectroscopic properties, such as infrared and Raman spectra, which can be compared with experimental data for validation.

Table 1: Calculated Molecular Properties of a Representative Nitrile Compound (Unsubstituted Nitrilimine) This table, derived from a study on a related class of compounds, illustrates the type of data obtained from quantum chemical calculations. researchgate.net

| Property | Calculated Value |

| Barrier Height ([3+2] cycloaddition) | 14.14 kcal/mol |

| Barrier Height ([1+2] cycloaddition) | 1.01 kcal/mol |

| Reaction Exothermicity | Large |

Note: This data is for a different but related molecule and serves to exemplify the outputs of such calculations.

Quantum chemical calculations are instrumental in determining the energetic properties of molecules, including their stability. nih.gov The heat of formation (ΔfH⁰), standard entropy (S⁰), and Gibbs free energy of formation (ΔfG⁰) can be calculated to assess the thermodynamic stability of this compound. nih.gov

By calculating the energies of different possible conformers, the most stable three-dimensional arrangement of the atoms in the molecule can be identified. These calculations help in understanding the molecule's preferred shape and how this might influence its interactions and reactivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of their conformational changes and interactions over time. mdpi.com

Theoretical models can be employed to study the adsorption of molecules onto surfaces. nih.gov While specific studies on the adsorption of this compound were not found, the general methodology involves using computational techniques to model the interaction between the adsorbate (this compound) and an adsorbent surface. researchgate.netmdpi.com

MD simulations and quantum chemical calculations can be used to investigate the adsorption mechanism. researchgate.net For example, DFT calculations can help identify the primary adsorption mechanisms, such as van der Waals forces, by analyzing non-covalent interactions. researchgate.net MD simulations can further elucidate the stability of the adsorbed complex by calculating the adsorption-free energies. researchgate.net Such studies can predict how the molecule orients itself on a surface and the strength of the interaction, which is crucial for applications in areas like catalysis and materials science.

Reaction Mechanism Elucidation Through Computational Methods

Computational methods are powerful tools for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. arxiv.org By modeling the transition states and intermediates, chemists can gain a deeper understanding of how a reaction proceeds and what factors influence its rate and outcome. arxiv.org

For reactions involving this compound, such as its synthesis or subsequent transformations, computational chemistry can be used to explore potential reaction pathways. For example, in a cyanation reaction to produce a benzonitrile (B105546) derivative, theoretical calculations could help to understand the role of the catalyst and the electronic effects of the substituents on the aromatic ring. chemrxiv.orgresearchgate.net

Computational studies can also be used to investigate the mechanism of more complex reactions, such as cycloadditions. researchgate.net By mapping the potential energy surface, researchers can identify the transition state structures and calculate the activation energies for different possible pathways, thereby predicting the most likely reaction mechanism. researchgate.net

Transition State Analysis

Transition state theory is a cornerstone of understanding chemical reaction rates and mechanisms. github.io A transition state represents the highest energy point along a reaction coordinate, a fleeting molecular arrangement that is critically poised between reactants and products. numberanalytics.com The analysis of this transient species provides invaluable information about the energy barrier of a reaction (activation energy) and the specific atomic motions involved in the transformation. numberanalytics.com

The identification of a transition state on a potential energy surface is a primary goal of computational reaction analysis. github.io A key verification method is performing a vibrational frequency analysis on the computationally located structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate, leading from reactants to products. github.io Further confirmation is typically achieved through an Intrinsic Reaction Coordinate (IRC) calculation, which traces the minimum energy path downhill from the transition state to ensure it connects the correct reactant and product minima. github.io

While specific transition state analysis for reactions of this compound is not extensively documented in publicly available literature, the principles can be applied to understand its potential reactions, such as the hydrolysis of the nitrile group. Theoretical studies on nitrile hydrolysis catalyzed by acids, for instance, investigate the transition states for hydration and isomerization steps. tue.nl Such an analysis for this compound would involve modeling the approach of a hydronium ion or other catalytic species to the nitrile carbon, calculating the structure and energy of the transition state for the addition of water, and subsequent steps. Computational studies on the related compound, tert-butoxybenzene, suggest that the bulky tert-butoxy (B1229062) group can play a significant role in stabilizing transition states through steric or electronic effects.

Below is an illustrative table showing the kind of data generated from a typical transition state calculation for a hypothetical reaction.

| Parameter | Value | Description |

| Method/Basis Set | DFT B3LYP/6-31G(d) | Level of theory used for the calculation. |

| Relative Energy (kcal/mol) | +25.4 | The energy of the transition state relative to the reactants. This is the activation barrier. |

| Imaginary Frequencies | 1 | A true transition state has exactly one imaginary frequency. |

| Frequency Value (cm⁻¹) | -1850.3i | The value of the imaginary frequency, corresponding to the reaction coordinate. |

| Key Bond Distances (Å) | C-N: 1.25, C-O: 1.40 | Critical bond lengths in the transition state structure (hypothetical values). |

This table is for illustrative purposes to demonstrate typical data from a transition state analysis.

Potential Energy Surface Exploration

A potential energy surface (PES) is a multidimensional "landscape" that maps the energy of a chemical system as a function of its geometry. uni-muenchen.de Exploring this surface allows chemists to identify stable molecules (valleys or minima), transition states (saddle points), and the pathways that connect them. github.iouni-muenchen.de A common technique for this exploration is a "relaxed PES scan," where one or more geometric parameters (like a bond length, angle, or dihedral angle) are systematically varied, and at each step, the rest of the molecular geometry is optimized to its lowest energy. gaussian.com

For this compound, a PES scan could be used to study various phenomena:

Rotational Barriers: Scanning the dihedral angles associated with the C-O bond of the tert-butoxy group would reveal the energy barriers to rotation, identifying the most stable conformations of the molecule.

Reaction Pathways: To study a reaction like nitrile hydrolysis, a scan could be performed along the reaction coordinate, for example, the distance between the incoming water oxygen and the nitrile carbon. This would map out the energy profile of the reaction, from reactants through the transition state to the products. uni-muenchen.de

Computational software packages like Gaussian allow for automated PES scans. gaussian.com The user defines the coordinate to be scanned, the start and end points, and the number of steps. The output provides a summary of the energy and optimized geometry at each point of the scan. gaussian.com Plotting the energy versus the scanned coordinate value generates a potential energy curve, from which minima and maxima can be identified. uni-muenchen.de Although multidimensional scans can be computationally expensive, they can be constructed by repeatedly scanning individual constraints. readthedocs.io

The following table illustrates the potential output from a relaxed PES scan of a bond-breaking reaction.

| Scan Step | Coordinate Value (Å) | Relative Energy (kcal/mol) |

| 1 | 1.50 | 0.0 |

| 2 | 1.70 | 5.2 |

| 3 | 1.90 | 15.8 |

| 4 | 2.10 | 25.1 (Transition State region) |

| 5 | 2.30 | 22.3 |

| 6 | 2.50 | 18.7 |

| 7 | 2.70 | 16.5 (Products) |

This table is an illustrative example of data from a relaxed potential energy surface scan.

Predictive Modeling in Chemical Research

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a vital component of modern chemical and pharmaceutical research. nih.gov QSAR models are mathematical equations that correlate the chemical structure of compounds with a specific property, such as biological activity or toxicity. u-strasbg.frredalyc.org The fundamental principle is that similar compounds are likely to exhibit similar activities. nih.gov

The development of a robust QSAR model involves several key steps:

Data Set Curation: A diverse set of compounds with experimentally measured activity data is compiled. nih.gov

Descriptor Calculation: Numerical values, or "descriptors," are calculated for each molecule to represent its structural, electronic, or physicochemical properties.

Model Building: The data is typically split into a training set, used to build the model, and a test set, used to validate its predictive power on compounds not used in its creation. nih.govu-strasbg.fr Multiple Linear Regression (MLR) is a common method for generating the model. unram.ac.id

Validation: The model's statistical significance and predictive ability are rigorously assessed using parameters like the squared correlation coefficient (R²), cross-validated R² (q²), and external validation on the test set. redalyc.orgresearchgate.net

Applicability Domain Definition: The chemical space for which the model can make reliable predictions is defined. researchgate.net

While no specific QSAR models centered on this compound are found in the immediate search results, its scaffold could be included in larger datasets for developing predictive models. For example, a series of benzonitrile derivatives could be synthesized and tested for a particular biological activity. A subsequent QSAR study would aim to identify which molecular features (e.g., the size and electronics of the para-substituent, like the tert-butoxy group) are most important for the observed activity. Such a model could then be used to predict the activity of new, unsynthesized benzonitrile derivatives, guiding future research efforts. unram.ac.id

An example of a hypothetical QSAR model is shown in the table below.

| Parameter | Value / Equation |

| QSAR Equation | pIC₅₀ = 0.75 * LogP - 0.21 * HD_Count + 2.54 |

| Statistical Metrics | |

| R² (Training Set) | 0.88 |

| q² (Leave-one-out) | 0.75 |

| R² (External Test Set) | 0.82 |

| Applicability Domain | Defined by descriptor ranges in the training set. |

This table presents a hypothetical QSAR model for illustrative purposes. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, LogP is a measure of lipophilicity, and HD_Count is the number of hydrogen bond donors.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Organic Building Block

4-tert-Butoxybenzonitrile is a valuable and versatile organic building block in the field of chemical synthesis. Its utility stems from the presence of two key functional groups: the nitrile and the tert-butoxy (B1229062) group, attached to a stable aromatic ring. This structure allows for a wide range of chemical transformations, making it a foundational component for constructing more complex molecules. Organic building blocks like this compound are fundamental in the synthesis of a diverse array of organic compounds, including pharmaceuticals, agrochemicals, and specialized materials.

The tert-butoxy group, in particular, is a common motif in medicinal chemistry. nih.gov However, its incorporation can sometimes lead to undesirable properties, such as increased lipophilicity and reduced metabolic stability. nih.gov This has led to the exploration of alternative substituents to fine-tune the properties of the final compounds. nih.gov

Precursor for Complex Organic Architectures

The nitrile group in this compound serves as a versatile precursor for a variety of other functional groups, including amines, amides, and carboxylic acids, which are essential components of many complex organic molecules. For instance, the reduction of the nitrile group provides a straightforward route to the corresponding benzylamine (B48309), a key intermediate in many synthetic pathways. uni-regensburg.de

One notable application is in the synthesis of polysubstituted imidazoles. A transition-metal-free, base-promoted deaminative coupling of benzylamines with nitriles, including this compound, yields 2,4,5-trisubstituted imidazoles. elsevierpure.com This method provides a practical and efficient strategy for creating these valuable heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals. elsevierpure.com In a specific example, the coupling of this compound with benzylamine resulted in a 79% yield of the corresponding imidazole (B134444) product. elsevierpure.com

The tert-butoxy group can also be strategically manipulated. For example, in the development of prodrug strategies, the tert-butoxy group can be part of a linker system that is cleaved under specific conditions to release an active therapeutic agent. escholarship.org

Integration into Supramolecular Systems and Metal-Organic Frameworks

The unique structural and electronic properties of this compound and its derivatives make them suitable for incorporation into supramolecular assemblies and metal-organic frameworks (MOFs). Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. frontiersin.orgnih.gov These interactions, such as hydrogen bonding, π-π stacking, and host-guest interactions, are crucial in the design of functional materials. frontiersin.orgnih.gov

Applications in Medicinal Chemistry Research

The structural features of this compound make it a valuable scaffold in medicinal chemistry for the design and synthesis of new therapeutic agents. mdpi.com

Synthesis of Pharmaceutical Intermediates and Scaffolds

This compound is utilized as a starting material for the synthesis of key pharmaceutical intermediates. bldpharm.comgoogle.com An important transformation is its reduction to (4-tert-butoxyphenyl)methanamine, a crucial building block for more complex drug molecules. chem960.com This amine can then be further functionalized to introduce desired pharmacophores.

The nitrile group itself is a significant structural motif in many pharmaceutical agents. mdpi.com It can act as a bioisostere for other functional groups, such as ketones, and can enhance the metabolic stability of an aromatic ring. mdpi.com

Design of Bioactive Compounds

The tert-butyl group is a frequently used substituent in the design of bioactive compounds. nih.gov Its presence in this compound provides a starting point for developing molecules with specific biological activities.

For instance, derivatives of this compound have been explored in the context of creating ligands for peptidergic receptors. uni-regensburg.de The guanidine-acylguanidine bioisosteric approach has been used to develop pharmacological tools for these receptors, with this compound serving as a precursor in the synthesis of these compounds. uni-regensburg.de

Applications in Agrochemical Research

The versatility of this compound as a building block extends to the field of agrochemical research. buyersguidechem.combuyersguidechem.com Many of the same synthetic principles and intermediates used in medicinal chemistry are also applicable to the development of new pesticides and herbicides. elsevierpure.com The imidazole core, which can be synthesized from this compound, is a common feature in agrochemical compounds. elsevierpure.com

While specific examples of agrochemicals derived directly from this compound are not detailed in the provided search results, its classification as a dyestuff and agrochemical intermediate suggests its role in the synthesis of these products. buyersguidechem.combuyersguidechem.com The ability to introduce various functional groups onto the this compound scaffold allows for the systematic modification of a molecule's properties to optimize its efficacy and selectivity as an agrochemical agent.

Derivatization Strategies and Functionalization

Modification at the Nitrile Group

The nitrile group of 4-tert-butoxybenzonitrile is a versatile functional handle that can be converted into several other important chemical groups, including amines, amides, carboxylic acids, and various heterocyclic structures. umich.edusnnu.edu.cn

Formation of Amines, Amides, and Carboxylic Acids

The conversion of the nitrile functionality into amines, amides, and carboxylic acids represents a fundamental set of transformations in organic synthesis.

Amines: The reduction of the nitrile group in this compound yields 4-tert-butoxybenzylamine. This reaction is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether. libretexts.orguni-regensburg.de The process involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, ultimately leading to the primary amine after an aqueous workup. libretexts.org Alternative methods for amine synthesis include reductive amination of aldehydes and ketones. cengage.com.auopenstax.orgd-nb.info

Amides: The hydrolysis of the nitrile group under controlled conditions can produce 4-tert-butoxybenzamide. molaid.com This transformation can be achieved using various reagents, including potassium tert-butoxide in anhydrous conditions, which acts as a nucleophilic oxygen source. organic-chemistry.org This method provides an efficient route to amides without the need for transition-metal catalysts. organic-chemistry.org Other methods for amide synthesis include the reaction of carboxylic acids with amines, often facilitated by coupling agents, or the acylation of amines using acyl chlorides or anhydrides. fishersci.itsphinxsai.comorganic-chemistry.orgresearchgate.net

Carboxylic Acids: Complete hydrolysis of the nitrile group leads to the formation of 4-tert-butoxybenzoic acid. This reaction can be carried out under either acidic or basic conditions, followed by neutralization. mnstate.edulibretexts.org For instance, heating the nitrile in the presence of a strong acid or base will hydrolyze the carbon-nitrogen triple bond to a carboxyl group. libretexts.orgyoutube.comyoutube.com The oxidation of other functional groups, such as primary alcohols or alkyl chains on an aromatic ring, can also yield carboxylic acids. organic-chemistry.orggoogle.com

Table 1: Synthesis of Amine, Amide, and Carboxylic Acid Derivatives

| Derivative | Starting Material | Key Reagents | Product |

| Amine | This compound | 1. LiAlH₄, Diethyl ether2. H₂O | 4-Tert-butoxybenzylamine |

| Amide | This compound | Potassium tert-butoxide | 4-Tert-butoxybenzamide |

| Carboxylic Acid | This compound | H₃O⁺ or OH⁻, then H₃O⁺ | 4-Tert-butoxybenzoic acid |

Synthesis of Heterocyclic Derivatives (e.g., Tetrazoles)

The nitrile group is an excellent precursor for the synthesis of nitrogen-containing heterocycles, with tetrazoles being a prominent example. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry. beilstein-journals.org The synthesis of 5-(4-tert-butoxyphenyl)-1H-tetrazole from this compound is typically achieved through a [2+3] cycloaddition reaction with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis or Brønsted acid. youtube.com This reaction converts the linear nitrile group into a five-membered aromatic ring containing four nitrogen atoms. youtube.com Multicomponent reactions, such as the Asinger-Ugi-tetrazole reaction, provide another route to complex tetrazole-containing molecules. nih.gov

Modification at the Tert-Butoxy (B1229062) Group

The tert-butoxy group in this compound can also be a site for chemical modification, primarily through cleavage and subsequent replacement or transformation of the ether linkage.

Cleavage and Replacement Strategies

The tert-butoxy group is a well-known protecting group for phenols, and its cleavage regenerates the hydroxyl group, yielding 4-hydroxybenzonitrile. researchgate.net This deprotection is typically accomplished under acidic conditions. For example, treatment with strong acids like trifluoroacetic acid or hydrochloric acid can cleave the tert-butyl ether. wikipedia.org Milder and more selective methods have also been developed, such as using cerium(III) chloride and sodium iodide in acetonitrile (B52724), which allows for the cleavage of the tert-butyl ether in the presence of other sensitive functional groups. researchgate.net Another method involves the use of silica (B1680970) gel in refluxing toluene (B28343). researchgate.net Once the hydroxyl group is unmasked, it can be replaced by other functional groups through various chemical reactions.

Ether Linkage Transformations

The ether linkage itself can be the focus of transformations. While direct modification of the C-O bond in the tert-butoxy group is less common without cleavage, palladium-catalyzed intermolecular synthesis can form similar aryl ethers. googleapis.comgoogle.com For instance, the reaction of an aryl halide with sodium tert-butoxide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand can generate aryl tert-butyl ethers. google.com Transition-metal-free methods for the synthesis of aryl alkyl ethers have also been developed, for example, using sodium tert-butoxide to promote the etherification of alcohols with aryl bromides at room temperature. thieme-connect.com

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound can undergo functionalization, although the directing effects of the existing substituents must be considered. The tert-butoxy group is an ortho-, para-directing activator, while the nitrile group is a meta-directing deactivator. This electronic opposition can lead to complex substitution patterns. However, directed ortho-metalation strategies can provide regioselective functionalization. beilstein-journals.org Transition metal-catalyzed C-H functionalization is a powerful tool for introducing new substituents onto the aromatic ring. rsc.orgnih.gov For instance, palladium-catalyzed reactions can be used for the direct arylation, alkenylation, or alkynylation of the aromatic ring. nih.gov Sulfoniumization has also been explored as a method for the functionalization of polycyclic aromatic compounds. researchgate.net

Introduction of Additional Substituents

The introduction of new functional groups onto the benzene ring of this compound is primarily governed by the principles of electrophilic aromatic substitution. The existing substituents, the tert-butoxy group (-O-C(CH₃)₃) and the cyano group (-CN), exert significant influence on the regioselectivity of these reactions. The tert-butoxy group is a strong activating group and an ortho-, para-director due to the electron-donating resonance effect of the oxygen atom. Conversely, the cyano group is a moderately deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects. The interplay of these directing effects determines the position of incoming electrophiles.

Given the stronger activating and directing effect of the tert-butoxy group, electrophilic substitution is expected to occur predominantly at the positions ortho to it (positions 2 and 6) and para to it. Since the para position (position 4) is already occupied by the cyano group, incoming substituents will be directed to the positions ortho to the tert-butoxy group.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using nitrating agents. For phenolic compounds, tert-butyl nitrite (B80452) has been used as a safe and chemoselective nitrating agent. nih.gov For this compound, nitration is anticipated to yield primarily 4-tert-butoxy-3-nitrobenzonitrile. The reaction conditions typically involve the use of a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid.

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can be accomplished through electrophilic halogenation. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst, or elemental halogens with a Lewis acid catalyst, are commonly employed. The tert-butoxy group directs the halogen to the ortho positions. For instance, the halogenation of structurally similar compounds like 4-tert-butylphenols is well-documented, where steric hindrance from the bulky tert-butyl group can influence the distribution of isomers. stackexchange.com

Sulfonation: Sulfonation of the aromatic ring can be carried out using fuming sulfuric acid (H₂SO₄/SO₃). This reaction introduces a sulfonic acid group (-SO₃H). In the case of this compound, the sulfonic acid group is expected to be introduced at the position ortho to the tert-butoxy group, leading to the formation of 4-tert-butoxy-3-sulfobenzonitrile. The sulfonation of related compounds like 4-tert-butylcatechol (B165716) has been reported. mdpi.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental methods for attaching alkyl and acyl groups to aromatic rings, respectively. berkeley.edupressbooks.pubcerritos.edulibretexts.orglibretexts.orgyoutube.commt.com These reactions are catalyzed by Lewis acids such as aluminum chloride (AlCl₃). For this compound, the strong activation by the tert-butoxy group facilitates these reactions at the ortho positions. However, the deactivating nature of the nitrile group might necessitate harsher reaction conditions compared to more activated substrates.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-tert-butoxy-3-nitrobenzonitrile |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-tert-butoxybenzonitrile |

| Chlorination | Cl₂, AlCl₃ | 3-Chloro-4-tert-butoxybenzonitrile |

| Sulfonation | H₂SO₄, SO₃ | 2-Cyano-5-tert-butoxybenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-4-tert-butoxybenzonitrile |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | 3-Alkyl-4-tert-butoxybenzonitrile |

Formation of Substituted Derivatives

The nitrile group of this compound is a versatile functional group that can be converted into a variety of other functionalities, leading to a wide range of substituted derivatives.

Reduction to Amines: The cyano group can be readily reduced to a primary amine. A common and effective method for this transformation is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. google.comgoogle.comuni-regensburg.de This reaction converts this compound into 4-tert-butoxybenzylamine, a valuable intermediate for the synthesis of more complex molecules. The use of milder reducing agents like sodium borohydride (B1222165) in the presence of a catalyst can also be employed. youtube.com

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. vinatiorganics.comnih.govwikipedia.org For example, heating this compound in the presence of a strong acid like hydrochloric acid or a strong base like sodium hydroxide (B78521) will yield 4-tert-butoxybenzoic acid. This derivative is a useful building block in organic synthesis.

Formation of Tetrazoles: A significant derivatization of nitriles is their conversion to tetrazoles through [3+2] cycloaddition reactions with azides. chalcogen.robeilstein-journals.orgnih.govcore.ac.ukmdpi.com This transformation is often achieved by reacting the nitrile with sodium azide (NaN₃) in the presence of a Lewis acid or an ammonium (B1175870) salt. The resulting 5-(4-tert-butoxyphenyl)-1H-tetrazole is a bioisostere for a carboxylic acid group and is of interest in medicinal chemistry.

Reaction with Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. youtube.comlibretexts.orgsaskoer.capearson.com For instance, the reaction of this compound with an alkyl or aryl magnesium bromide (R-MgBr) followed by an aqueous workup would produce a 4-tert-butoxy-substituted ketone (4-tert-butoxy-(R)-phenylketone).

Table 2: Examples of Substituted Derivatives from this compound

| Derivative | Reagents and Conditions | Product |

| Primary Amine | 1. LiAlH₄, Et₂O, reflux2. H₂O | 4-tert-butoxybenzylamine |

| Carboxylic Acid | HCl (aq), heat or NaOH (aq), heat | 4-tert-butoxybenzoic acid |

| Tetrazole | NaN₃, NH₄Cl, DMF | 5-(4-tert-butoxyphenyl)-1H-tetrazole |

| Ketone | 1. R-MgBr, Et₂O2. H₃O⁺ | 4-tert-butoxy-(R)-phenylketone |

Patent Landscape and Intellectual Property Analysis

Review of Key Patents in Synthesis and Applications

While a singular, foundational patent covering the synthesis of 4-tert-butoxybenzonitrile is not prominently featured in the patent landscape, its preparation is often disclosed within broader patents focused on the applications of its derivatives. The synthesis is typically achieved through standard nucleophilic aromatic substitution or other established methods in organic chemistry.

Key patents tend to focus on the novel compounds derived from this compound and their specific utilities. For instance, the general class of substituted benzonitriles has been the subject of patenting for their therapeutic potential. A notable example is a patent for substituted benzonitriles with antiviral activity , which establishes a precedent for protecting such compounds for medicinal use. google.com

In a related context, a publication describes the synthesis of this compound as a key intermediate in the development of Sphingosine (B13886) Kinase (SphK) inhibitors . patsnap.com In this synthesis, 4-fluorobenzonitrile (B33359) is reacted with potassium tert-butoxide to yield this compound. patsnap.com This intermediate is then further elaborated to produce the final active pharmaceutical ingredient. patsnap.com While this specific synthesis is detailed in a scientific journal, it represents the type of enabling disclosure often found within patents that claim the final, biologically active molecules.

The value of the tert-butylated benzene (B151609) scaffold, a core component of this compound, is evident in patents for related compounds. For example, patents exist for the synthesis of 4-tert-butyl benzaldehyde and its derivatives, which are important precursors in various chemical industries. google.com Similarly, patents for 4-tert-butylcyclohexyl acetate (B1210297) , a key fragrance ingredient, underscore the commercial interest in this structural motif. epo.org These patents, while not directly claiming this compound, highlight the industrial relevance of the broader chemical class and suggest a landscape where application-focused patents are predominant.

Table 1: Selected Patents and Publications Relevant to this compound and Related Structures

| Patent/Publication Number | Title/Subject | Key Findings Relevant to this compound |

| DE3166225D1 | Substituted benzonitriles and compositions for inhibiting viruses | Protects substituted benzonitriles for antiviral applications, indicating a potential therapeutic area for derivatives of this compound. google.com |

| Publication (J. Med. Chem. 2017) | Transforming Sphingosine Kinase 1 Inhibitors | Details the synthesis of this compound as a key intermediate for Sphingosine Kinase inhibitors. patsnap.com |

| CN110759146A | Method for synthesizing 4-tert-butyl benzaldehyde | Covers a synthetic route to a structurally related compound, indicating commercial interest in the tert-butyl benzene scaffold. google.com |

| EP0998444B1 | Process for the preparation of 4-tert.-butylcyclohexyl acetate | Highlights the use of related tert-butylated compounds in the fragrance industry. epo.org |

Emerging Patent Trends Related to this compound Derivatives

The patent landscape is continually evolving, with new trends emerging for derivatives of this compound and other substituted benzonitriles. A significant trend is the expansion of applications beyond the traditional pharmaceutical and agrochemical fields into materials science.

A recent European patent application describes 2,3,4,5,6-pentasubstituted benzonitrile (B105546) compounds for use as light-emitting materials in organic light-emitting diodes (OLEDs). acs.org This indicates a diversification of the utility of the benzonitrile core, moving into high-technology applications. The electronic properties of the cyano group and the ability to tune the molecule's characteristics through substitution on the benzene ring make these compounds attractive for such purposes.

In the pharmaceutical sector, the trend of developing highly specific and potent inhibitors for various biological targets continues. The use of the this compound moiety in the synthesis of SphK inhibitors is a prime example. patsnap.com The tert-butoxy (B1229062) group can serve as a bulky, lipophilic group that can influence the compound's pharmacokinetic and pharmacodynamic properties. It can also act as a protecting group for a phenol (B47542), which can be a key pharmacophoric feature upon deprotection in the final compound.